![molecular formula C8H8N6O2S B1363498 methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1363498.png)
methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propenoate is a synthetic organic compound that features a thiadiazole and triazole moiety. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Formation of the Triazole Ring: This can be synthesized via click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Coupling of the Rings: The thiadiazole and triazole rings are then coupled through a propenoate linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the double bond in the propenoate linker.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound or substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with thiadiazole and triazole rings are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propenoate
- Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-butenoate
- Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-pentenoate
Uniqueness
The uniqueness of methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate lies in its specific combination of thiadiazole and triazole rings, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H8N6O2S |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
methyl 3-(1,3,4-thiadiazol-2-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
InChI |
InChI=1S/C8H8N6O2S/c1-16-7(15)6(14-4-9-3-12-14)2-10-8-13-11-5-17-8/h2-5H,1H3,(H,10,13) |
InChI Key |
FPIQNMVAPLXANJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CNC1=NN=CS1)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)

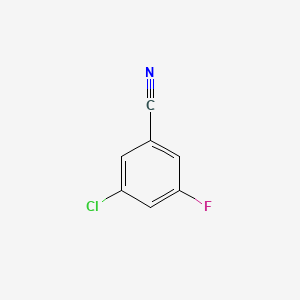
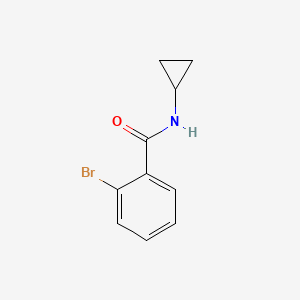
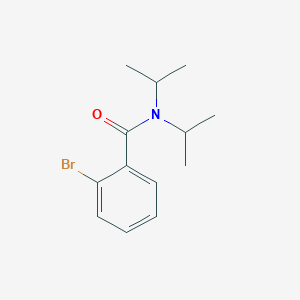
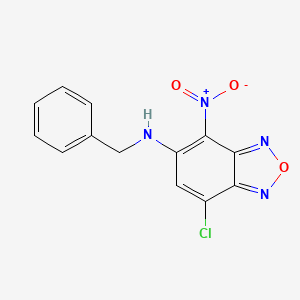
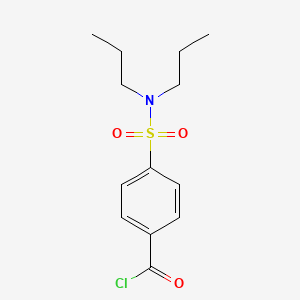

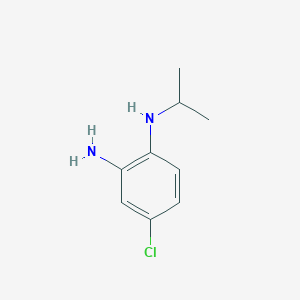
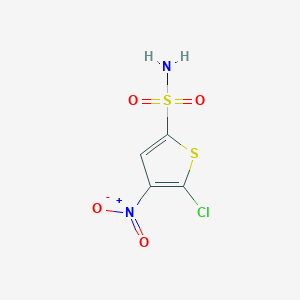
![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

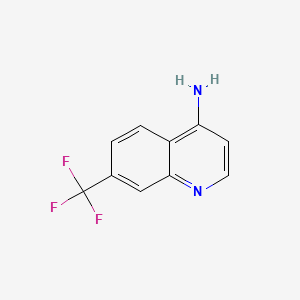
![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)
